2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide
Description
2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a sulfonamide group linked to a 4-nitrophenyl moiety. Its structure combines electron-withdrawing groups (Cl, NO₂) that influence electronic properties and receptor binding, making it a scaffold for developing derivatives with enhanced bioactivity.
Structure
3D Structure
Properties
Molecular Formula |
C12H8Cl2N2O4S |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-11(14)12(7-8)21(19,20)15-9-2-4-10(5-3-9)16(17)18/h1-7,15H |
InChI Key |
GGCYZJYAWBAKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2,5-Dichlorobenzenesulfonyl Chloride
The foundational step involves the synthesis of 2,5-dichlorobenzenesulfonyl chloride, typically achieved through chlorosulfonation of 1,4-dichlorobenzene. As detailed in patent CN100522936C, this reaction employs chlorosulfonic acid under controlled temperatures (130–150°C) with sulfuric acid as a catalyst. The sulfonyl chloride intermediate is then reacted with 4-nitroaniline in dichloromethane or tetrahydrofuran (THF), yielding the target sulfonamide after 6–8 hours at reflux.
Critical Parameters :
-
Molar Ratio : A 1:1.2 stoichiometry of sulfonyl chloride to 4-nitroaniline minimizes side products.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
-
Catalyst Efficiency : Zinc chloride (5 mol%) improves yield by 12–15% compared to uncatalyzed reactions.
Alternative Route: Direct Sulfonamidation of Prefunctionalized Intermediates
Recent advancements utilize this compound’s structural analogs to streamline synthesis. For instance, 2,5-dichlorobenzenesulfonamide derivatives can undergo nitration at the para position of the aniline moiety using nitric acid-sulfuric acid mixtures. This method avoids isolation of reactive intermediates but requires precise temperature control (0–5°C) to prevent over-nitration.
Yield Optimization :
-
Stepwise Nitration : Introducing the nitro group post-sulfonamide formation achieves 78% yield vs. 62% for one-pot methods.
-
Purification Techniques : Recrystallization from ethanol-water (3:1 v/v) increases purity to >99%.
Comparative Analysis of Synthesis Methodologies
Reaction Conditions and Efficiency
The table below contrasts three predominant methods:
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonyl Chloride Route | 110–130 | ZnCl₂ | 89 | 99.5 |
| Direct Nitration | 0–5 | H₂SO₄/HNO₃ | 78 | 98.2 |
| One-Pot Synthesis | 25–40 | None | 65 | 95.8 |
The sulfonyl chloride route remains superior in yield and purity but requires hazardous chlorosulfonic acid. Direct nitration offers safer handling but necessitates cryogenic conditions.
Mechanistic Insights
The formation of this compound proceeds via a two-stage mechanism:
-
Sulfonation : Electrophilic substitution at the benzene ring’s meta position, driven by chlorosulfonic acid’s strong electrophilicity.
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Amidation : Nucleophilic attack by 4-nitroaniline’s amine group on the sulfonyl chloride, facilitated by base scavengers (e.g., pyridine) to absorb HCl byproducts.
Side Reactions :
-
Hydrolysis of sulfonyl chloride to sulfonic acid under aqueous conditions.
-
Di-nitration of the aniline ring if nitrating agents exceed stoichiometric ratios.
Scalability and Industrial Considerations
Pilot-Scale Production
Patent CN101570501B outlines a continuous-flow system for synthesizing nitrobenzenesulfonamide derivatives, achieving 85% yield at 10 kg/batch. Key adaptations for this compound include:
-
Residence Time : 45 minutes in tubular reactors vs. 6 hours in batch reactors.
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In-Line Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40%.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Biological Interactions and Mechanism of Action
The compound exhibits notable biological activity, particularly in modulating cardiovascular function. Studies using isolated rat heart models demonstrate its ability to decrease perfusion pressure and coronary resistance in a time-dependent manner . This suggests interactions with calcium channels, a critical mechanism in cardiovascular regulation.
Key Findings:
-
Calcium Channel Modulation : The compound interacts with L-type calcium channels, influencing vascular tone. Docking simulations with 6jp5 protein (a calcium channel model) revealed thermodynamic parameters indicative of binding affinity, including hydrogen bonding and electrostatic interactions .
-
Comparison with Other Agents : It showed distinct activity compared to nifedipine and verapamil, with lower inhibition constants (Ki) in some cases, suggesting unique binding kinetics .
Reactivity in Biochemical Systems
The sulfonamide group (-SO₂NH₂) and electron-withdrawing nitro group contribute to its reactivity. While direct chemical reaction pathways are not explicitly detailed in the literature, inferred reactivity includes:
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Hydrolysis : Potential cleavage of the sulfonamide bond under acidic/basic conditions, though this is not explicitly confirmed.
-
Protein Binding : Interacts with amino acid residues in target proteins (e.g., calcium channels) via non-covalent interactions such as hydrogen bonding and Van der Waals forces .
Pharmacokinetic and Toxicological Considerations
-
Thermodynamic Parameters : Docking studies with 6jp5 protein revealed free energy of binding, electrostatic energy, and desolvation energy, critical for understanding its stability in biological systems .
-
Toxicity : Evaluated using GUSAR software, though specific toxicity data are not provided in the reviewed sources .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide is CHClNOS. It features a sulfonamide functional group, dichloro substitutions, and a nitrophenyl moiety. These structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in modulating calcium channel activity. This modulation is crucial for cardiovascular function, suggesting potential therapeutic implications for treating cardiovascular diseases. Additionally, the compound has been studied for its effects on perfusion pressure and coronary resistance, showcasing its role in cardiovascular health.
Antitumor Potential
Sulfonamides, including this compound, have been explored as antitumor agents. The mechanism of action may involve the inhibition of carbonic anhydrase isozymes, which are implicated in tumor progression and metastasis . This highlights the compound's potential utility in oncology.
Computational Studies
Molecular Docking
Computational studies employing molecular docking techniques have revealed the binding affinity of this compound for various protein targets. These studies help predict how the compound interacts with specific amino acid residues in target proteins, providing insights into its pharmacodynamics and optimizing therapeutic potential.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that incorporate the necessary functional groups. Understanding the synthesis pathway is critical for developing derivatives with enhanced biological activities.
Case Studies
- Cardiovascular Research : Studies have demonstrated that this compound can effectively modulate cardiac function by influencing calcium channels. This has implications for developing treatments for conditions such as hypertension and heart failure.
- Oncology Applications : In vitro studies have shown that sulfonamides can inhibit tumor cell growth through mechanisms involving carbonic anhydrase inhibition. Further research into this compound could lead to novel cancer therapies.
Mechanism of Action
Targets: The compound may interact with specific proteins, enzymes, or receptors.
Pathways: It could affect cellular processes, signaling pathways, or metabolic pathways.
Comparison with Similar Compounds
FH535 (2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide)
- Structural Difference : The 4-nitrophenyl group in the parent compound is replaced with a 2-methyl-4-nitrophenyl group.
- Biological Activity: FH535 inhibits the Wnt/β-catenin pathway and acts as a mitochondrial uncoupler, disrupting ATP synthesis in hepatocellular carcinoma (HCC) cells. It demonstrates synergistic effects with sorafenib in apoptosis assays .
- However, its IC₅₀ values are higher than derivatives with extended aromatic systems (e.g., FH535-N) .
FH535-N (2,5-Dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide)
- Structural Difference : The phenyl ring is replaced with a 4-nitronaphthyl group, increasing aromatic surface area.
- Biological Activity : FH535-N exhibits improved anti-HCC potency compared to FH535, attributed to enhanced hydrophobic interactions with β-catenin and mitochondrial proteins. It also shows stronger pro-apoptotic effects in combination therapies .
- Key Finding : Extended conjugation in the nitronaphthyl group improves binding affinity and metabolic stability, making it a lead candidate for HCC treatment .
Sulfonamidochalcone Derivatives (e.g., Compound 12)
- Structural Difference : A chalcone moiety (α,β-unsaturated ketone) is conjugated to the sulfonamide group.
- Biological Activity: Compound 12 (N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide) shows significant cytotoxicity against HEPG2 liver cancer cells (IC₅₀ = 26.0 µM), outperforming its non-chalcone precursor (IC₅₀ = 35.8 µM) .
- Key Finding : The α,β-unsaturated ketone is critical for activity, as its removal (e.g., in oxime or pyrazole derivatives) drastically reduces cytotoxicity. This highlights the chalcone moiety’s role as a pharmacophore .
Fluorophenyl Derivatives (e.g., L20039)
- Structural Difference : The 4-nitrophenyl group is replaced with a 4-fluorophenyl group.
- Biological Activity : While specific IC₅₀ data are unavailable, fluorine’s electronegativity likely alters lipophilicity and metabolic stability. Such derivatives are often explored for improved pharmacokinetics .
- Key Finding : Fluorine substitution can fine-tune electronic properties without significantly affecting steric bulk, offering a strategy to optimize bioavailability .
Piperidinylmethyl Derivative (CAS 946233-72-3)
- Structural Difference : A piperidinylmethyl group is introduced at the sulfonamide nitrogen.
- Key Finding : Structural complexity increases synthetic challenges but offers opportunities for targeting diverse biological pathways .
Comparative Data Table
*Estimated from dose-response curves in cited studies.
Research Findings and Trends
- Electron-Withdrawing Groups : Nitro and chlorine groups enhance receptor binding via electronic effects, but steric modifications (e.g., methyl or naphthyl groups) optimize interactions .
- Chalcone Hybrids : Conjugation with α,β-unsaturated ketones introduces dual mechanisms (e.g., tubulin inhibition + receptor antagonism), though metabolic instability remains a challenge .
- Mitochondrial Targeting : Derivatives like FH535-N disrupt energy metabolism in cancer cells, offering a promising avenue for combination therapies .
Biological Activity
2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of two chlorine atoms, a nitro group, and a sulfonamide functional group. The compound's structural complexity contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in cardiovascular contexts. It has been studied for its effects on perfusion pressure and coronary resistance, showing potential in modulating calcium channel activity critical for cardiovascular function .
The compound's interaction with specific protein targets is crucial for its pharmacodynamics. Computational docking studies have predicted how this compound interacts with amino acid residues in target proteins, which is essential for understanding its therapeutic implications.
Key Mechanisms:
- Calcium Channel Modulation: The compound influences calcium channels involved in cardiac function, potentially affecting heart contractility and vascular resistance .
- Binding Affinity: Interaction studies demonstrate a binding affinity for various protein targets, indicating its potential as a therapeutic agent for cardiovascular diseases.
Case Studies and Experimental Data
-
Perfusion Pressure Studies:
- In isolated rat heart models, this compound was tested alongside other sulfonamide derivatives. The results indicated that it could effectively decrease perfusion pressure compared to controls .
- A comparative analysis showed that while it reduced coronary resistance, other derivatives like 4-(2-aminoethyl)-benzenesulfonamide exhibited more pronounced effects on perfusion pressure .
- Pharmacokinetic Parameters:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | C13H10Cl2N2O4S | Contains a methyl group; similar biological activity. |
| 4-(2-Aminoethyl)-benzenesulfonamide | C10H14N2O2S | Lacks halogen substitutions; distinct effects on perfusion pressure. |
| 2-Hydrazinocarbonyl-benzenesulfonamide | C7H10N4O2S | Exhibits different reactivity profiles; less effective on coronary resistance. |
This table highlights the influence of specific halogen substitutions and functional groups on the biological activity of these compounds.
Q & A
What are the established synthetic routes for 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide, and how can purity be optimized?
The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 2,5-dichlorobenzenesulfonyl chloride with 4-nitroaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., pyridine or triethylamine) . Purification is achieved through recrystallization using ethanol or acetonitrile, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 178–183°C) .
What spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., π-stacking, hydrogen bonds) . Validate geometry using CIF checkers like PLATON .
How does this compound modulate Wnt/β-catenin and PPAR pathways in cancer models?
The compound inhibits β-catenin/Tcf-mediated transcription by disrupting β-catenin/TCF4 complex formation and antagonizes PPARγ/δ activity by blocking coactivator recruitment (e.g., GRIP1) . In hepatocellular carcinoma (HCC) models, it reduces mitochondrial membrane potential (ΔΨm) via proton uncoupling, suppressing ATP synthesis and inducing apoptosis . Dose-response assays (e.g., 5–50 µM) in Huh7 cells with Annexin V/PI staining are standard for apoptosis quantification .
What solvent systems and storage conditions ensure compound stability in vitro?
- Solubility :
- Storage : Aliquot at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent precipitation. For long-term stability (>6 months), use argon-purged vials .
How can researchers design experiments to investigate mitochondrial uncoupling activity?
- Mitochondrial Respiration : Use Seahorse XF Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Compare basal vs. maximal respiration in HCC cells treated with 10–50 µM compound .
- ATP Quantification : Perform luminescence-based ATP assays (e.g., CellTiter-Glo) post-treatment. Validate uncoupling via FCCP (carbonyl cyanide-4-phenylhydrazone) as a positive control .
- Contradiction Resolution : If OCR/ATP data conflict, assess off-target effects (e.g., ROS generation via DCFDA staining) or cell-line-specific metabolic dependencies .
How to address discrepancies in reported antiproliferative IC₅₀ values across studies?
- Standardization : Use identical cell lines (e.g., Huh7 vs. PLC/PRF/5), culture conditions (e.g., serum concentration), and exposure times (e.g., 48 vs. 72 hours) .
- Data Normalization : Include sorafenib or FH535-N as internal controls .
- Mechanistic Context : Verify pathway inhibition via Western blot (β-catenin, cyclin D1) or qPCR (AXIN2, c-MYC) to confirm target engagement .
What computational strategies predict binding modes with Wnt/β-catenin pathway components?
- Docking : Use AutoDock Vina or Glide to model interactions with β-catenin (PDB: 1JPW) and PPARγ (PDB: 3DZY). Focus on sulfonamide and nitro groups for hydrogen bonding .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Validation : Compare with mutagenesis data (e.g., β-catenin K312A mutation disrupting binding) .
What experimental frameworks evaluate synergistic effects with chemotherapeutics like sorafenib?
- Combination Index (CI) : Use Chou-Talalay method. Treat HCC cells with compound/sorafenib at fixed ratios (e.g., 1:1 to 1:4) for 48 hours. Calculate CI via CompuSyn .
- In Vivo Models : Nude mice xenografts with Huh7 cells. Administer 20 mg/kg compound + 10 mg/kg sorafenib (oral, daily). Monitor tumor volume and liver enzymes (ALT/AST) .
- Resistance Mitigation : Perform RNA-seq to identify compensatory pathways (e.g., MAPK/ERK) and co-target with MEK inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
